5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Synthetic intermediate accessibility Derivatization potential Heterocyclic library generation

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (molecular formula C16H14FN3S, exact mass 299.089 Da) is a member of the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide (thiocarbamoyl-pyrazoline) family. This scaffold is recognized for its capacity to inhibit human monoamine oxidase (hMAO) isoforms, with the 5-(4-fluorophenyl) substitution pattern consistently associated with potent and selective MAO-A inhibition across multiple independent studies.

Molecular Formula C16H14FN3S
Molecular Weight 299.4 g/mol
Cat. No. B12866699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Molecular FormulaC16H14FN3S
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C2=CC=CC=C2)C(=S)N)C3=CC=C(C=C3)F
InChIInChI=1S/C16H14FN3S/c17-13-8-6-12(7-9-13)15-10-14(19-20(15)16(18)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,18,21)
InChIKeyZAWNJNXLSZLLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: Procurement-Relevant Identity and Class Context


5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (molecular formula C16H14FN3S, exact mass 299.089 Da) is a member of the 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide (thiocarbamoyl-pyrazoline) family [1]. This scaffold is recognized for its capacity to inhibit human monoamine oxidase (hMAO) isoforms, with the 5-(4-fluorophenyl) substitution pattern consistently associated with potent and selective MAO-A inhibition across multiple independent studies [2]. The compound serves as both a prospective bioactive molecule and a versatile synthetic intermediate for generating diverse heterocyclic libraries, including pyrazolylthiazoles with demonstrated anti-breast cancer activity [3].

Why 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Cannot Be Substituted by Generic Carbothioamide-Pyrazolines


Within the 4,5-dihydro-1H-pyrazole-1-carbothioamide class, both the nature of the 5-aryl substituent and the N1-substitution state profoundly govern pharmacological selectivity and synthetic utility. The presence of a 4-fluoro rather than a 4-chloro or unsubstituted phenyl at position 5 substantially alters the electronic landscape of the molecule, which can shift MAO-A versus MAO-B selectivity, while the unsubstituted –CSNH₂ terminus provides a reactive handle for further derivatization that N-alkylated analogs lack [1]. The following quantitative evidence demonstrates that even single-atom variations within this scaffold produce non-linear and practically significant differences in target engagement [2].

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide Versus Closest Analogs


Unsubstituted Carbothioamide (–CSNH₂) as a Critical Synthetic Branch Point Versus N-Methyl Blocked Analogs

The target compound bears a free –CSNH₂ terminus, whereas the most potent in-class MAO-A inhibitor characterized in vitro, 5-(4-fluorophenyl)-3-phenyl-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (hMAO-A Ki = 0.100 nM), is N-methyl capped [1]. The unsubstituted carbothioamide moiety is an essential precursor for cyclocondensation reactions that generate pyrazolylthiazoles, thiazolo-pyrazoles, and other fused heterocycles with documented anti-breast cancer (MCF-7) and antimicrobial activity [2]. The N-methyl analog cannot participate in these transformations without prior deprotection. For procurement intended for library synthesis or medicinal chemistry optimization, the free carbothioamide is therefore functionally non-substitutable.

Synthetic intermediate accessibility Derivatization potential Heterocyclic library generation

Inferred MAO-A Selectivity Advantage of the 4-Fluorophenyl Substituent Over 4-Chlorophenyl in the Unsubstituted Carbothioamide Series

Direct hMAO-A/B inhibitory data for the target compound have not been identified in the published literature at the time of this analysis. However, the 5-(4-chlorophenyl) analog, which differs only by Cl↔F substitution at the 4-position and retains the free –CSNH₂ group, has been characterized in BindingDB (ChEMBL-curated): hMAO-A Ki = 805 nM, hMAO-B Ki = 805 nM, yielding a selectivity index of approximately 1 (non-selective) [1]. In the structurally analogous N-methyl series, replacing 4-chlorophenyl with 4-fluorophenyl at position 5 dramatically improves hMAO-A potency (Ki shift from an estimated micromolar range for the chlorophenyl-N-methyl analog to 0.100 nM for the fluorophenyl-N-methyl analog) and confers a selectivity ratio of ~2000-fold over hMAO-B [2]. The 2014 study by Koç et al. further established that halogen substitution at the 5-aryl position of the pyrazole ring is a key determinant of MAO-A selectivity, with fluorinated derivatives consistently exhibiting superior selectivity indices relative to chlorinated or brominated congeners [3]. Based on these concordant class-level trends, the 4-fluorophenyl substituent in the target compound is predicted to confer substantially greater MAO-A selectivity than the 4-chlorophenyl comparator, though the magnitude of this advantage in the free carbothioamide series remains to be experimentally quantified.

Monoamine oxidase A inhibition Selectivity index Halogen substitution effect

Validated Class-Level MAO-A Inhibitory Phenotype of the 3-Aryl-5-(4-fluorophenyl)-carbothioamide Scaffold Across Multiple Independent Studies

The Sentürk et al. (2012) study evaluated 16 derivatives of the 3-aryl-5-(4-fluorophenyl)-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide series, reporting that all compounds potently inhibited hMAO-A, with the most potent analog achieving an IC₅₀ of 1.0 × 10⁻³ µM (i.e., 1.0 nM) and high selectivity over MAO-B [1]. In a separate scaffold series (3-(4-fluorophenyl)-5-aryl substitution pattern), Koç et al. (2014) found that halogen-substituted derivatives selectively inhibited MAO-A, and that compounds with selective MAO-A inhibition demonstrated in vivo antidepressant and anxiolytic activity in the Porsolt forced swimming test and elevated plus-maze, respectively [2]. This cross-study convergence establishes that the 5-(4-fluorophenyl) substitution pattern on the 4,5-dihydro-1H-pyrazole-1-carbothioamide core is a validated pharmacophoric feature for MAO-A engagement, with translational in vivo relevance. The target compound, as the unsubstituted carbothioamide bearing this validated substitution pattern, is positioned within a well-characterized activity space.

Monoamine oxidase A inhibition Antidepressant activity Scaffold validation

Differentiation from Non-Fluorinated 3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in EGFR Inhibitory Activity Landscape

The non-fluorinated 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied primarily in the context of EGFR kinase inhibition. A 2020 QSAR study on a series of 30 derivatives of this scaffold reported EGFR IC₅₀ values ranging from 0.07 µM (most potent: 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl) analog, comparable to erlotinib) to >13 µM [1]. The introduction of a 4-fluorophenyl substituent at position 5 is predicted by the QSAR models to alter the adjacency distance matrix descriptors that most strongly influenced EGFR inhibitory activity in this series. Importantly, the 4-fluoro substitution simultaneously enables the MAO-A inhibitory phenotype (see Evidence Items 2 and 3), creating a dual-activity scaffold that the non-fluorinated diphenyl analog cannot access. The 2020 QSAR models provide a quantitative framework for predicting the EGFR activity of newly designed analogs, including the target compound [1].

EGFR kinase inhibition QSAR modeling Anticancer activity

Recommended Research and Procurement Application Scenarios for 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide


Selective MAO-A Inhibitor Lead Optimization Programs

Based on the validated MAO-A inhibitory phenotype of the 5-(4-fluorophenyl)-carbothioamide scaffold across independent studies [1], coupled with the demonstrated in vivo antidepressant and anxiolytic activity of closely related halogen-substituted derivatives [2], this compound is suitable as a starting point for structure-activity relationship (SAR) exploration aimed at developing novel reversible MAO-A inhibitors. The unsubstituted carbothioamide group permits systematic N-functionalization to modulate potency, selectivity, and pharmacokinetic properties, while the 4-fluorophenyl substituent provides a selectivity advantage predicted to exceed that of the 4-chlorophenyl analog, which is non-selective (Ki ratio ~1) [3].

Synthetic Intermediate for Focused Heterocyclic Library Synthesis

The free –CSNH₂ terminus enables direct cyclocondensation with hydrazonoyl chlorides, phenacyl bromides, and related electrophilic reagents to generate pyrazolylthiazoles, thiazolo-pyrazoles, and triazolo-pyrazoles [4]. These heterocyclic products have demonstrated anti-breast cancer activity against MCF-7 cells, antimicrobial effects, and applications as cystic fibrosis transmembrane conductance regulator (CFTR) correctors. N-Alkylated carbothioamide analogs cannot serve as precursors for these transformations, making the target compound the obligatory procurement choice for library-based screening initiatives.

Dual MAO-A/EGFR Multi-Target Drug Discovery

The 2020 QSAR models developed on 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides provide a framework for predicting EGFR kinase inhibitory activity [5]. Combined with the established MAO-A inhibitory phenotype of the 5-(4-fluorophenyl) substitution pattern, this compound represents a rational entry point for designing dual MAO-A/EGFR inhibitors, a strategy of potential relevance for certain cancers where MAO-A overexpression and EGFR signaling are both implicated. The fluorine substituent introduces electronic descriptors not present in the QSAR training set, meaning experimental EGFR profiling of this compound would also expand the applicability domain of the existing models.

Comparative Pharmacology Studies Requiring a Defined Fluorinated Carbothioamide Baseline

For research groups systematically investigating the effect of halogen identity (F vs. Cl vs. Br) on MAO-A/B selectivity, metabolic stability, or CYP450 inhibition within the 4,5-dihydro-1H-pyrazole-1-carbothioamide series, this compound serves as the essential 4-fluoro reference point. The 4-chlorophenyl and 4-bromophenyl analogs have been partially characterized [3], but a complete halogen matrix cannot be assembled without the 4-fluorophenyl congener. Its procurement enables rigorous head-to-head halogen scanning studies that can deconvolute electronic from steric contributions to target engagement and off-target profiles.

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.